molecular formula C13H28N2O B588018 N-Nitroso-N-methyl-N-dodecylamine-d5 CAS No. 1794756-43-6

N-Nitroso-N-methyl-N-dodecylamine-d5

Cat. No.: B588018
CAS No.: 1794756-43-6
M. Wt: 233.411
InChI Key: QPUKANZXOGADOB-XYIWAQBCSA-N
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Description

N-Nitroso-N-methyl-N-dodecylamine-d5 is a deuterated form of N-Nitroso-N-methyl-N-dodecylamine, a nitrosamine compound. Nitrosamines are a class of organic compounds with the general structure R1N(R2)N=O, where R1 and R2 can be alkyl or aryl groups. These compounds are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-N-dodecylamine-d5 typically involves the nitrosation of N-methyl-N-dodecylamine-d5. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitrous acid or its derivatives, which react with the amine to form the nitrosamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle hazardous materials, given its toxic and potentially carcinogenic nature.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-N-dodecylamine-d5 can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-Nitroso-N-methyl-N-dodecylamine-d5 is used in various scientific research applications, including:

    Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods for detecting nitrosamines.

    Environmental Science: The compound is studied to understand the formation and behavior of nitrosamines in the environment.

    Toxicology: Research on its toxicological properties helps in assessing the health risks associated with nitrosamine exposure.

    Pharmaceuticals: It is used in the quality control of pharmaceutical products to ensure they are free from harmful nitrosamine contaminants.

Mechanism of Action

The mechanism of action of N-Nitroso-N-methyl-N-dodecylamine-d5 involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutations and potentially carcinogenic effects. The molecular targets and pathways involved in its action are primarily related to its ability to alkylate DNA and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-Nitroso-N-methyl-N-dodecylamine: The non-deuterated form of the compound.

    N-Nitroso-N-methyl-N-tetradecylamine: A similar nitrosamine with a longer alkyl chain.

    N-Nitrosodimethylamine: A simpler nitrosamine with two methyl groups.

Uniqueness

N-Nitroso-N-methyl-N-dodecylamine-d5 is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry for isotope labeling studies. The presence of deuterium atoms allows for more precise tracking and quantification in various analytical techniques.

Properties

CAS No.

1794756-43-6

Molecular Formula

C13H28N2O

Molecular Weight

233.411

IUPAC Name

N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2

InChI Key

QPUKANZXOGADOB-XYIWAQBCSA-N

SMILES

CCCCCCCCCCCCN(C)N=O

Synonyms

N-Methyl-N-nitroso-1-dodecanamine-d5;  MDNA-d5;  Methyldodecylnitrosamine-d5;  N-Methyl-N-dodecylnitrosamine-d5;  N-Nitrosomethyldodecylamine-d5;  Nitrosomethyldodecylamine-d5; 

Origin of Product

United States

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